3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Propanoic Acid Side Chain: This step involves the alkylation of the benzothiophene core with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness: 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of the dimethylpropanoic acid side chain, which may confer distinct biological activities and pharmacokinetic properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C13H14O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H14O2S/c1-13(2,12(14)15)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
FFEONLDJSJSCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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